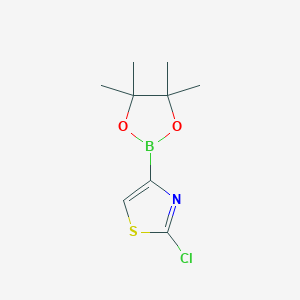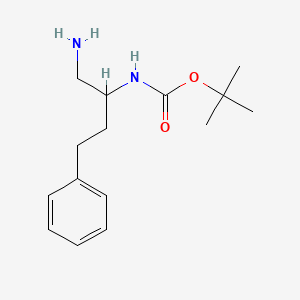![molecular formula C16H24N2O2 B6335631 Benzyl N-[(1-aminocycloheptyl)methyl]carbamate CAS No. 1352999-50-8](/img/structure/B6335631.png)
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl N-[(1-aminocycloheptyl)methyl]carbamate” is a carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H24N2O2. Its molecular weight is 276.37 g/mol.Chemical Reactions Analysis
Carbamates, including “this compound”, can be removed under relatively mild conditions . For example, the carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .Scientific Research Applications
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical transformations, and as a reactant in biological assays. This compound is also used as a stabilizing agent in drug delivery systems and as a surfactant in emulsion systems. Additionally, this compound is used as a ligand to bind metal ions in biochemical assays and as a chelating agent in metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is not yet fully understood. It is believed that the compound acts as a proton donor, providing protons to the reaction center of the molecule. This increases the reactivity of the molecule and allows it to participate in a variety of reactions. Additionally, it is believed that this compound can act as a Lewis acid, binding to electron-rich sites on the molecule and facilitating the formation of new bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the growth of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate has a number of advantages for lab experiments. It is a low cost and low toxicity compound, making it safe to use in the lab. Additionally, it is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. The main limitation of this compound is its volatility, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for the use of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate. One potential direction is the development of new drug delivery systems using this compound as a stabilizing agent. Additionally, this compound could be used as a chelating agent in metal-catalyzed reactions, as a ligand in biochemical assays, or as a surfactant in emulsion systems. This compound could also be used as a reagent in organic synthesis or as a catalyst in chemical transformations. Finally, this compound could be used to develop new methods for inhibiting the growth of bacteria, fungi, and cancer cells.
Synthesis Methods
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is synthesized from the reaction of benzyl amine, cycloheptanone, and methyl carbamate. The reaction is carried out in a solvent such as acetonitrile, dichloromethane, or methanol. The reaction is typically performed at room temperature, although it can be done at elevated temperatures to increase the reaction rate. The reaction is complete when the desired product is obtained.
properties
IUPAC Name |
benzyl N-[(1-aminocycloheptyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-16(10-6-1-2-7-11-16)13-18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECJKOFZSHYZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)
![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)